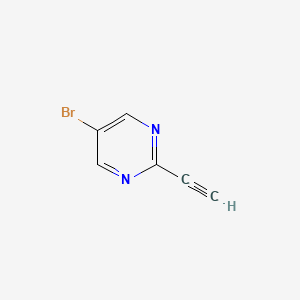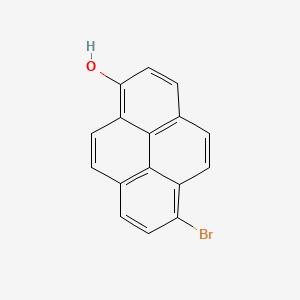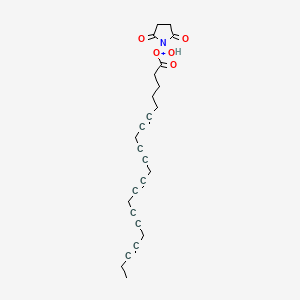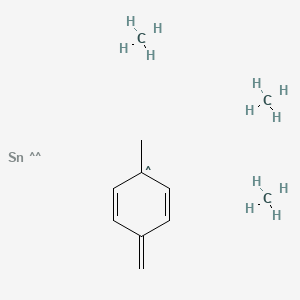
CID 102118034
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 102118034 is an organotin compound with the molecular formula C11H21Sn. It is a derivative of trimethylstannane, where one of the methyl groups is replaced by a 4-methylbenzyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 102118034 can be synthesized through a stannylation reaction. One common method involves the reaction of 4-methylbenzyl chloride with trimethyltin lithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of 4-methylbenzyltrimethylstannane may involve the use of more scalable methods, such as the reaction of 4-methylbenzyl bromide with hexamethyldistannane in the presence of a catalyst. This method offers good yields and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: CID 102118034 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Stille Coupling: Palladium catalysts like Pd(PPh3)4 are often employed under inert conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 4-methylbenzyl iodide when sodium iodide is the nucleophile.
Coupling Reactions: Various biaryl compounds can be synthesized through Stille coupling.
Scientific Research Applications
CID 102118034 has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methylbenzyltrimethylstannane in chemical reactions involves the transfer of the trimethylstannyl group to a substrate. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-tin bond, followed by transmetalation and reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Benzyltrimethylstannane: Similar structure but without the methyl group on the benzyl ring.
Phenyltrimethylstannane: Contains a phenyl group instead of a 4-methylbenzyl group.
Uniqueness: CID 102118034 is unique due to the presence of the 4-methyl group, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired.
Properties
CAS No. |
19962-42-6 |
|---|---|
Molecular Formula |
C11H21Sn |
Molecular Weight |
271.999 |
IUPAC Name |
methane;3-methyl-6-methylidenecyclohexa-1,4-diene;tin |
InChI |
InChI=1S/C8H9.3CH4.Sn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1H2,2H3;3*1H4; |
InChI Key |
VBIHSZOFCSXPBJ-UHFFFAOYSA-N |
SMILES |
C.C.C.C[C]1C=CC(=C)C=C1.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


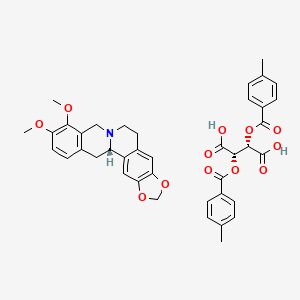
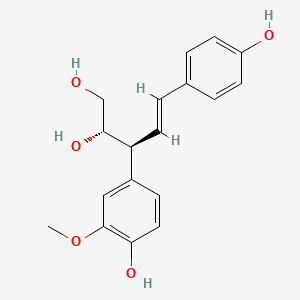
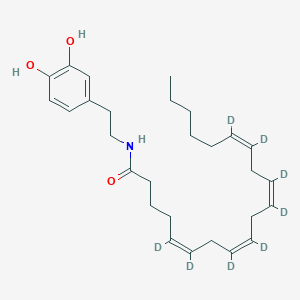

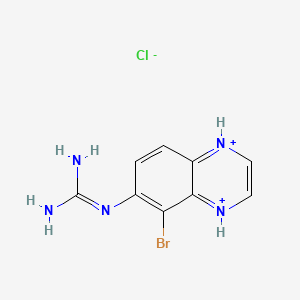
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/new.no-structure.jpg)
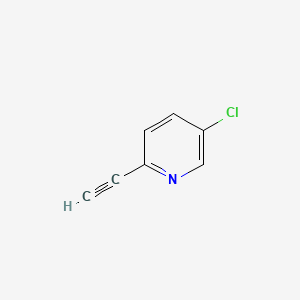
![(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)
